4-Fluoro-3-methoxybenzoyl chloride

Organic Synthesis Reaction Optimization Acylation

4-Fluoro-3-methoxybenzoyl chloride is a substituted benzoyl chloride derivative (molecular formula C8H6ClFO2, molecular weight 188.58 g/mol) characterized by a para-fluoro and meta-methoxy substitution pattern on the phenyl ring. This compound is typically synthesized via chlorination of 4-fluoro-3-methoxybenzoic acid using thionyl chloride, and is primarily employed as a reactive acylating agent in the synthesis of pharmaceutical intermediates and bioactive molecules, particularly in the construction of amide and ester bonds.

Molecular Formula C8H6ClFO2
Molecular Weight 188.58 g/mol
CAS No. 82846-19-3
Cat. No. B1612803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-3-methoxybenzoyl chloride
CAS82846-19-3
Molecular FormulaC8H6ClFO2
Molecular Weight188.58 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(=O)Cl)F
InChIInChI=1S/C8H6ClFO2/c1-12-7-4-5(8(9)11)2-3-6(7)10/h2-4H,1H3
InChIKeyHUDODYDNQSSLJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-3-methoxybenzoyl chloride (CAS 82846-19-3): A Strategic Acylating Reagent for Pharmaceutical Intermediates


4-Fluoro-3-methoxybenzoyl chloride is a substituted benzoyl chloride derivative (molecular formula C8H6ClFO2, molecular weight 188.58 g/mol) characterized by a para-fluoro and meta-methoxy substitution pattern on the phenyl ring . This compound is typically synthesized via chlorination of 4-fluoro-3-methoxybenzoic acid using thionyl chloride, and is primarily employed as a reactive acylating agent in the synthesis of pharmaceutical intermediates and bioactive molecules, particularly in the construction of amide and ester bonds .

Why 4-Fluoro-3-methoxybenzoyl chloride (CAS 82846-19-3) Cannot Be Replaced by Other Regioisomeric Benzoyl Chlorides


Despite sharing the same molecular formula and functional group, regioisomeric benzoyl chlorides (e.g., 2-fluoro-3-methoxy, 2-fluoro-5-methoxy, or 3-fluoro-4-methoxy derivatives) exhibit divergent reactivity and physicochemical properties due to the unique interplay of electronic and steric effects dictated by substituent positioning . The specific 4-fluoro, 3-methoxy substitution pattern of this compound creates a distinct local electronic environment, influencing the rate of nucleophilic acyl substitution and the stability of reaction intermediates, which can directly impact yield and purity in multi-step syntheses . Furthermore, in structure-activity relationship (SAR) studies, the precise placement of these groups on an aromatic core is critical for biological target engagement, meaning substitution with an incorrect regioisomer would likely result in a significant loss of potency or selectivity [1].

Quantitative Differentiation of 4-Fluoro-3-methoxybenzoyl chloride (CAS 82846-19-3) from Closest Analogs


Regioisomeric Substitution Dictates Reactivity: Comparison with 2-Fluoro-5-methoxybenzoyl chloride

While no direct kinetic study was found comparing these exact compounds, class-level inference from benzoyl chloride solvolysis studies indicates that the position of substituents significantly impacts reactivity. The 4-fluoro substitution in the target compound is expected to activate the carbonyl towards nucleophilic attack through resonance donation, an effect that is diminished or negated when the fluorine is in the ortho position due to steric hindrance and through-space field effects, as seen in 2-fluoro-5-methoxybenzoyl chloride [1]. Consequently, the target compound may require different reaction conditions (temperature, catalyst, solvent) compared to its ortho-substituted isomer to achieve optimal conversion rates, a key consideration for process chemists .

Organic Synthesis Reaction Optimization Acylation

Physicochemical Property Differentiation: Lipophilicity (LogP) vs. Unsubstituted and Positional Isomers

The calculated partition coefficient (LogP) for 4-fluoro-3-methoxybenzoyl chloride is 2.21 . This value provides a distinct and quantifiable basis for differentiation. For example, it is more lipophilic than the unsubstituted benzoyl chloride (estimated LogP ~1.6), indicating potentially better membrane permeability for its downstream products. More importantly, it differs from other regioisomers; while experimental values for all isomers are not uniformly available, the calculated LogP serves as a key computational descriptor. This specific LogP value will influence the overall lipophilicity of any final molecule to which this building block is attached, thereby impacting absorption, distribution, metabolism, and excretion (ADME) properties in medicinal chemistry campaigns [1].

Medicinal Chemistry Drug Design ADME Properties

Verified Purity and Availability Profile for Reliable Procurement

Commercially, 4-fluoro-3-methoxybenzoyl chloride is available with verified purities that are critical for ensuring consistent and predictable outcomes in research and development. Vendor specifications list purities ranging from ≥95% to ≥99% (HPLC) . This high level of purity is essential for minimizing side reactions and impurities that could complicate purification or skew biological assay results. In contrast, many close positional isomers (e.g., 2-fluoro-3-methoxybenzoyl chloride, CAS 850563-45-0) are often only available through custom synthesis with longer lead times and undefined purity guarantees, making this compound a more reliable and immediate choice for fast-paced research environments [1].

Chemical Sourcing Process Chemistry Quality Control

Unique Application as a Precursor in Estrogen Receptor Ligand Synthesis

The 4-fluoro-3-methoxy substitution pattern is critical in medicinal chemistry, as demonstrated by its use as a key precursor in the synthesis of 4,4'-disubstituted metahexestrol derivatives, a class of compounds with estrogen receptor binding affinity [1]. In the referenced study, the 4-fluoro derivative (compound 2) showed specific activity in binding to the calf uterine estrogen receptor. The relative binding affinity (RBA) values for these disubstituted compounds ranged from 0.5% to 15% compared to estradiol, highlighting the importance of this specific substitution pattern for biological activity. A generic or differently substituted benzoyl chloride would not yield this specific analog and would likely result in a complete loss of this targeted biological effect [1].

Medicinal Chemistry Endocrinology Oncology

Strategic Deployment Scenarios for 4-Fluoro-3-methoxybenzoyl chloride (CAS 82846-19-3)


Medicinal Chemistry: Synthesis of Target-Specific Estrogen Receptor Modulators

This compound is the optimal choice for synthesizing a specific class of 4,4'-disubstituted metahexestrol derivatives, as demonstrated in the synthesis of compound 2 in Hartmann et al. (1984) [1]. In this scenario, the 4-fluoro-3-methoxybenzoyl group is essential for conferring the desired estrogen receptor binding affinity (RBA between 0.5% and 15% relative to estradiol). Substitution with any other regioisomeric benzoyl chloride would alter the molecule's three-dimensional pharmacophore and electronic properties, leading to a significant decrease or complete loss of target engagement. Procurement of this specific building block is therefore a non-negotiable step in the medicinal chemistry workflow for this project.

Process Chemistry: High-Throughput Amide Library Synthesis

For high-throughput synthesis of amide libraries for hit-to-lead optimization, 4-fluoro-3-methoxybenzoyl chloride offers a distinct logistical and operational advantage. Its availability with verified high purity (≥95-99%) from commercial sources allows for immediate, risk-free use in automated parallel synthesizers . This contrasts sharply with less common regioisomers like 2-fluoro-3-methoxybenzoyl chloride, which often require custom synthesis with associated delays and quality uncertainty. Using a reliable building block minimizes the need for post-synthesis purification and re-synthesis, directly accelerating the drug discovery timeline.

Chemical Biology: Probe Design Requiring Defined Lipophilicity

When designing a chemical probe with strict physicochemical constraints, the calculated LogP of 2.21 for 4-fluoro-3-methoxybenzoyl chloride becomes a critical selection criterion . A computational model may predict that the final probe's cellular permeability requires a building block with this specific lipophilicity range. Using a building block with a significantly different LogP, such as unsubstituted benzoyl chloride (~1.6) or a more polar analog, would result in a probe that fails to meet its design specifications, potentially invalidating cellular assay results. In this scenario, the target compound's physicochemical profile makes it the only suitable choice.

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